molecular formula C15H13FN2O3S2 B11277640 N-(4-fluorophenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide

N-(4-fluorophenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide

Cat. No.: B11277640
M. Wt: 352.4 g/mol
InChI Key: WKGXMBXIGJGEEE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide is a complex organic compound that belongs to the class of benzothiazepines This compound is characterized by the presence of a fluorophenyl group, a benzothiazepine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide typically involves multiple steps. One common method starts with the preparation of the benzothiazepine ring, followed by the introduction of the fluorophenyl group and the sulfonamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted compounds with different properties.

Scientific Research Applications

N-(4-fluorophenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-fluorophenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide include other benzothiazepine derivatives and fluorophenyl-containing compounds. Examples include:

  • N-(4-fluorophenyl)benzamide
  • N-(4-fluorophenyl)anthranilic acid

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13FN2O3S2

Molecular Weight

352.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide

InChI

InChI=1S/C15H13FN2O3S2/c16-10-1-3-11(4-2-10)18-23(20,21)12-5-6-14-13(9-12)17-15(19)7-8-22-14/h1-6,9,18H,7-8H2,(H,17,19)

InChI Key

WKGXMBXIGJGEEE-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)NC1=O

Origin of Product

United States

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